4-Chloro-2-(cyclopentyloxy)phenol
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Overview
Description
4-Chloro-2-(cyclopentyloxy)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are characterized by the presence of one or more chlorine atoms attached to a phenol ring. This particular compound has a chlorine atom at the 4-position and a cyclopentyloxy group at the 2-position of the phenol ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclopentyloxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-chlorophenol is reacted with cyclopentanol in the presence of a base, such as sodium hydroxide, to form the desired product .
Another method involves the use of Grignard reagents. In this approach, 4-chlorophenol is first protected by a suitable protecting group, followed by a Grignard reaction with cyclopentylmagnesium bromide. The protecting group is then removed to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the direct chlorination of phenol in the presence of a polar solvent. This method tends to yield the 4-chloro derivative preferentially .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclopentyloxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones formed from the oxidation of phenols can be reduced back to hydroquinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-Chloro-2-(cyclopentyloxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and disinfectants.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopentyloxy)phenol involves its interaction with cellular proteins. As a phenol antiseptic, it is believed that the hydroxyl groups of the compound bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and causing the contents of the bacterial cell to leak out .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenol
- 3-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
Uniqueness
4-Chloro-2-(cyclopentyloxy)phenol is unique due to the presence of the cyclopentyloxy group, which imparts different chemical and physical properties compared to other chlorophenols. This structural difference can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
4-chloro-2-cyclopentyloxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFARPCXYSNLESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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